molecular formula C5H7ClN2O B039291 5-Amino-2-pyridinol hydrochloride CAS No. 117865-72-2

5-Amino-2-pyridinol hydrochloride

Cat. No.: B039291
CAS No.: 117865-72-2
M. Wt: 146.57 g/mol
InChI Key: MOKAWAGRLDMKNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyridinol hydrochloride typically involves the use of pyridine substrates. One efficient method reported involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another method involves the oxidative cross-coupling procedure using N-sulfonylhydrazones and isocyanides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory settings, such as those involving palladium catalysts and microwave irradiation, could potentially be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-pyridinol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridones and pyridinol derivatives, which have applications in pharmaceuticals and other fields .

Scientific Research Applications

5-Amino-2-pyridinol hydrochloride is widely used in scientific research due to its versatile functional groups. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-pyridinol hydrochloride is unique due to its specific combination of amino and pyridinol groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of heterocyclic compounds and in pharmaceutical research .

Properties

IUPAC Name

5-amino-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKAWAGRLDMKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370498
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117865-72-2
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117865-72-2
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